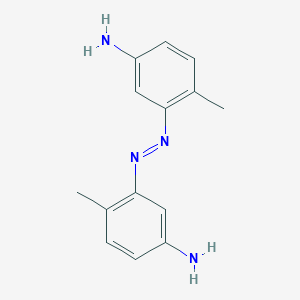![molecular formula C23H23N7O5 B161389 (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid CAS No. 135423-84-6](/img/structure/B161389.png)
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is a synthetic compound that belongs to the class of antifolates. Antifolates are compounds that inhibit the function of folic acid, a vital nutrient required for DNA synthesis and cell division. This compound has shown significant potential in cancer treatment due to its ability to interfere with the growth and proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the basic structure of folic acidThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions are typically controlled to ensure the desired product formation and to minimize side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted analogs .
Applications De Recherche Scientifique
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of antifolates.
Biology: It is used to investigate the role of folic acid in cellular metabolism and DNA synthesis.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of (2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the conversion of dihydrofolate to tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and growth. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Methotrexate: Another antifolate that inhibits DHFR and is widely used in cancer treatment.
Pemetrexed: A multitargeted antifolate that inhibits several enzymes involved in folate metabolism.
Pralatrexate: A folate analog that selectively targets cancer cells by inhibiting DHFR.
Uniqueness
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid is unique due to its structural modifications, which enhance its ability to inhibit DHFR and improve its cellular uptake and retention. These modifications result in greater antitumor efficacy compared to other antifolates .
Propriétés
Numéro CAS |
135423-84-6 |
|---|---|
Formule moléculaire |
C23H23N7O5 |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1 |
Clé InChI |
IOYMKUPOYSMDNI-KRWDZBQOSA-N |
SMILES |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Synonymes |
10-PDAPT 10-propargyl-5-deazaaminopterin analog of folic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)






